molecular formula C13H14O6 B1394280 4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester CAS No. 1229623-65-7

4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester

Cat. No. B1394280
M. Wt: 266.25 g/mol
InChI Key: XOCNZRVFGABEGV-UHFFFAOYSA-N
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Description

The compound “4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester” is a chemical compound with the molecular formula C9H8O4 . It is also known as benzo-1,3-dioxol-5-ol acetate .


Synthesis Analysis

The synthesis of this compound or its derivatives could involve several steps. For instance, one method involves the reaction of 5-bromo-benzo dioxole with PdCl2, xantphos, Cs2CO3 in 1,4-dioxane at 130 °C . Another method involves the reaction of salicylic acids and acetylenic esters mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The InChI key for this compound is QCHGUEIECOASJU-UHFFFAOYSA-N . Further structural analysis would require more specific data or experimental results.


Chemical Reactions Analysis

The chemical reactions involving this compound can vary depending on the conditions and the reactants used. For instance, the compound can undergo reactions with fused heteroaryl halides in the presence of PdCl2, xantphos, Cs2CO3, and toluene . More detailed reaction analysis would require specific reaction conditions and procedures.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.1574 . More specific properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Bioactive Compounds Identification

The identification of bioactive chemical compounds in certain species, such as Trogoderma granarium, has revealed the existence of various esters including Pentanoic acid, 1,1-dimethylpropyl ester. This study suggests the potential of these compounds in understanding the biological activities and secondary metabolites of various organisms (Ubaid, Hadi, & Hameed, 2017).

Prodrug Development

In medicinal chemistry, esters like those derived from 3-hydroxy-alpha-methyltyrosine have been evaluated as progenitors (or prodrugs) for the amino acid methyldopa. These studies provide insights into the development of more effective and bioavailable drug formulations (Saari et al., 1984).

Synthesis and Structural Studies

Research in the field of organic synthesis has explored the preparation and evaluation of various esters, focusing on their structural properties and potential applications in chemical synthesis. This includes studies on stereochemistry and the effects of solvent and reactants on the formation of specific compounds (Colantoni et al., 1978).

Inhibitor Development for Mycolic Acid Biosynthesis

Esters related to the mentioned compound have been synthesized and evaluated as possible inhibitors of mycolic acid biosynthesis, crucial for the development of antimycobacterial agents (Hartmann et al., 1994).

Liquid Crystalline Phase Study

Certain esters, similar in structure, have been synthesized and characterized for their ability to form liquid crystalline phases, which are significant in the study of molecular self-assembly and materials science (Percec et al., 1996).

Antibacterial and Enzyme Inhibition Study

In the context of pharmacology, the antibacterial and enzyme inhibition properties of related esters have been investigated. This research contributes to the development of new therapeutic agents (Rasool et al., 2015).

properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yloxy)-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-8(10(14)6-13(15)16-2)19-9-3-4-11-12(5-9)18-7-17-11/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCNZRVFGABEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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